molecular formula C19H21NO3 B5839542 (E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one

(E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one

Cat. No.: B5839542
M. Wt: 311.4 g/mol
InChI Key: DFORSXKFVFRFDT-SDNWHVSQSA-N
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Description

(E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a substituted aniline and a substituted phenyl group, making it potentially interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step may involve an aldol condensation reaction between 2,4-dimethoxyaniline and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Dehydration: The aldol product undergoes dehydration to form the enone structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aniline or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,4-dimethoxyanilino)-1-phenylbut-2-en-1-one: Similar structure but without the methyl group on the phenyl ring.

    (E)-3-(2,4-dimethoxyanilino)-1-(4-chlorophenyl)but-2-en-1-one: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

The presence of the 4-methylphenyl group in (E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one may impart unique chemical and biological properties, such as altered reactivity or enhanced biological activity compared to its analogs.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-5-7-15(8-6-13)18(21)11-14(2)20-17-10-9-16(22-3)12-19(17)23-4/h5-12,20H,1-4H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFORSXKFVFRFDT-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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